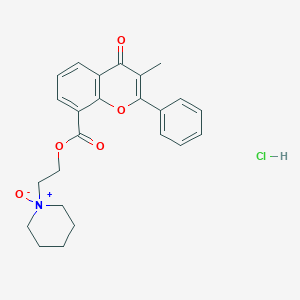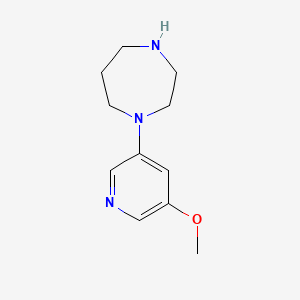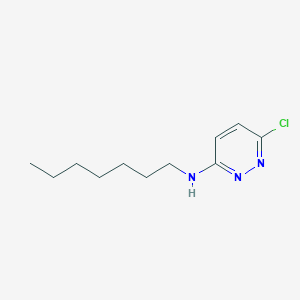
1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an isobutyl group, a triazole ring, and an aldehyde functional group. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for research in chemistry, biology, and medicine.
准备方法
The synthesis of 1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the piperidine and triazole rings. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Attachment of the Aldehyde Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as halides or amines.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with similar compounds such as:
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-methanol: This compound has a similar structure but features a hydroxyl group instead of an aldehyde group, leading to different chemical reactivity and biological activity.
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its solubility and reactivity.
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-amine: This compound features an amine group, which can participate in different types of chemical reactions compared to the aldehyde group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
属性
分子式 |
C12H20N4O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
1-[1-(2-methylpropyl)piperidin-4-yl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N4O/c1-10(2)7-15-5-3-12(4-6-15)16-8-11(9-17)13-14-16/h8-10,12H,3-7H2,1-2H3 |
InChI 键 |
CBBXSQOTMPUSOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCC(CC1)N2C=C(N=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)



![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)



![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)



